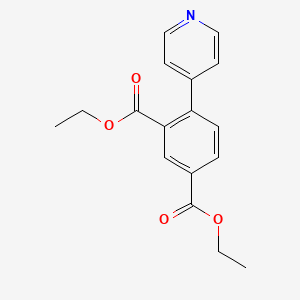
1,3-Benzenedicarboxylic acid,4-(4-pyridinyl)-,1,3-diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzenedicarboxylic acid,4-(4-pyridinyl)-,1,3-diethyl ester is an organic compound that belongs to the class of benzenedicarboxylic acid derivatives. This compound is characterized by the presence of a benzene ring substituted with two carboxylic acid ester groups and a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarboxylic acid,4-(4-pyridinyl)-,1,3-diethyl ester typically involves the esterification of 1,3-benzenedicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The pyridine ring is introduced through a subsequent reaction involving the coupling of the esterified product with 4-bromopyridine under basic conditions, typically using a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzenedicarboxylic acid,4-(4-pyridinyl)-,1,3-diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
Oxidation: 1,3-Benzenedicarboxylic acid,4-(4-pyridinyl)-,1,3-dicarboxylic acid.
Reduction: 1,3-Benzenedicarboxylic acid,4-(4-pyridinyl)-,1,3-diethyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
1,3-Benzenedicarboxylic acid,4-(4-pyridinyl)-,1,3-diethyl ester is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a ligand in binding studies.
Industry: Used in the production of polymers and as a plasticizer.
Mécanisme D'action
The mechanism of action of 1,3-Benzenedicarboxylic acid,4-(4-pyridinyl)-,1,3-diethyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The pyridine ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester: Similar structure but with different ester groups.
1,3-Benzenedicarboxylic acid, dimethyl ester: Similar structure but with methyl ester groups.
1,3-Benzenedicarboxylic acid, 5-sulfo-, 1,3-dimethyl ester: Contains a sulfonic acid group in addition to the ester groups.
Uniqueness
1,3-Benzenedicarboxylic acid,4-(4-pyridinyl)-,1,3-diethyl ester is unique due to the presence of the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C17H17NO4 |
|---|---|
Poids moléculaire |
299.32 g/mol |
Nom IUPAC |
diethyl 4-pyridin-4-ylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C17H17NO4/c1-3-21-16(19)13-5-6-14(12-7-9-18-10-8-12)15(11-13)17(20)22-4-2/h5-11H,3-4H2,1-2H3 |
Clé InChI |
ZFQVKFYHPNATCD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C(C=C1)C2=CC=NC=C2)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


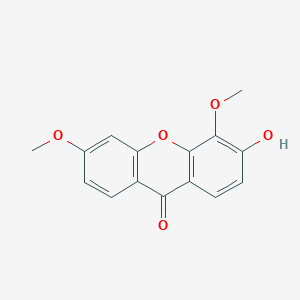
![(2R)-1-Cyano-3-[(4-methylphenyl)methoxy]propan-2-yl acetate](/img/structure/B14178914.png)
![{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14178925.png)
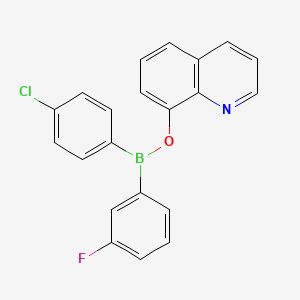
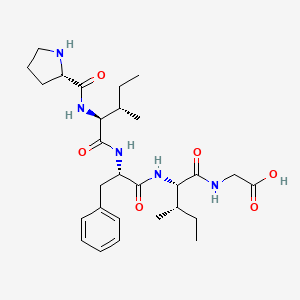

![1,3-Bis[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-ium chloride](/img/structure/B14178956.png)
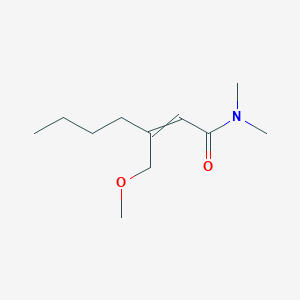

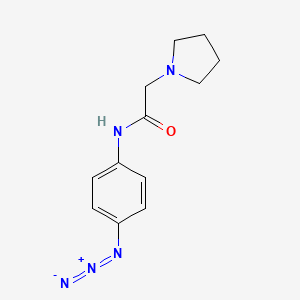
![N-[1-(4-Fluorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14178983.png)
![2-({1-[4-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol](/img/structure/B14178986.png)


